Analytical Specificity: Differentiating (2-Amino-3-chlorophenyl)(phenyl)methanone from its 5-Chloro Isomer
(2-Amino-3-chlorophenyl)(phenyl)methanone (CAS 5621-66-9) is chemically distinct from its common isomer, 2-amino-5-chlorobenzophenone, a fact critical for its use as an impurity standard [1]. While 2-amino-5-chlorobenzophenone is a hydrolysis product of several benzodiazepines (e.g., Clorazepate) and is used in related assays, (2-Amino-3-chlorophenyl)(phenyl)methanone is specifically characterized as 'Diazepam Impurity 6' or 'Impurity 13', indicating a different origin and synthetic pathway [2]. This differentiation is essential for accurate impurity profiling in drug substances like Diazepam, where regulatory guidelines mandate the identification and quantification of process-specific impurities, not just class-level degradation products [3].
| Evidence Dimension | Regioisomeric Identity and Analytical Role |
|---|---|
| Target Compound Data | 2-amino-3-chloro substitution pattern; designated as Diazepam Impurity 6 / Impurity 13. |
| Comparator Or Baseline | 2-amino-5-chloro substitution pattern; designated as a degradation product of Clorazepate dipotassium. |
| Quantified Difference | Different substitution pattern leading to distinct chromatographic retention times, spectral properties, and regulatory relevance for specific drug substances. |
| Conditions | Pharmaceutical impurity profiling by HPLC/LC-MS as per USP-NF or EP monograph requirements. |
Why This Matters
For analytical scientists, procuring the correct regioisomer is non-negotiable; using the wrong isomer (e.g., 5-chloro instead of 3-chloro) would lead to failed method validation and inaccurate quality control results.
- [1] Shenzhen Zhenqiang Bio-Pharm. (n.d.). Diazepam Impurity 13 (CAS 5621-66-9). Product Specification. View Source
- [2] ScienceDirect. (1992). Stability-indicating method for the determination of clorazepate dipotassium-I. Via its final degradation products. Talanta. View Source
- [3] Scholars Portal Journals. (n.d.). Routine quality evaluation of benzodiazepine drugs to USP‐NF specifications. View Source
